molecular formula C7H3ClN4 B582399 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile CAS No. 1263286-52-7

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

Cat. No.: B582399
CAS No.: 1263286-52-7
M. Wt: 178.579
InChI Key: ZCOFQVBGPXFRSE-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a heterocyclic compound with a unique structure that combines a pyrrole ring and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrrole with cyanogen bromide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of oxides and hydroxylated derivatives.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
  • 4-Iodopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
  • 4-Fluoropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

Uniqueness

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is unique due to the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in the synthesis of diverse chemical entities .

Properties

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-6-5(3-9)1-2-12(6)11-4-10-7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOFQVBGPXFRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1C#N)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677503
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263286-52-7
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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